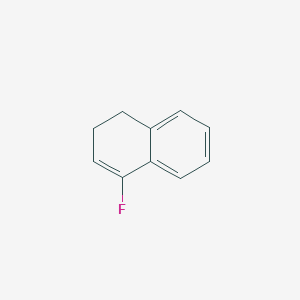

Naphthalene, 4-fluoro-1,2-dihydro-

Description

The study of fluorinated dihydronaphthalenes, including the 4-fluoro-1,2-dihydro- isomer, is driven by the quest for novel molecular architectures with tailored properties for applications in medicinal chemistry and materials science. The introduction of a fluorine atom into the dihydronaphthalene framework is a deliberate strategy to harness the unique electronic effects of this halogen, while the dearomatized ring provides a three-dimensional structure that is often sought after in drug design.

The historical synthesis of dihydronaphthalenes often involved the reduction of naphthalene (B1677914). The Birch reduction, a well-established method using an alkali metal in liquid ammonia (B1221849) with an alcohol, is a classic approach to dearomatize aromatic rings. wikipedia.orgmasterorganicchemistry.com While the direct Birch reduction of 1-fluoronaphthalene (B124137) would be a logical historical route to a fluoro-dihydronaphthalene, the specific synthesis and isolation of the 4-fluoro-1,2-dihydro- isomer is not well-documented in early literature. The regioselectivity of such reductions can be complex and influenced by the nature and position of substituents on the naphthalene ring. wikipedia.org

Early methods for the preparation of dihydronaphthalene compounds also included the reduction of naphthalene with sodium and an alcohol in a suitable solvent. google.com Catalytic hydrogenation is another foundational technique for the reduction of aromatic systems, though controlling the extent of reduction to achieve the desired dihydronaphthalene can be challenging. nih.gov The synthesis of the precursor, 1-fluoronaphthalene, has been known for some time and can be achieved by reacting naphthalene with reagents like Selectfluor. wikipedia.org

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can introduce strong inductive effects, influence molecular conformation, and block metabolic pathways. rsc.org These attributes have made fluorinated compounds highly valuable in medicinal chemistry.

The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule. Furthermore, the substitution of hydrogen with fluorine can alter the acidity or basicity of nearby functional groups and change the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of Naphthalene, 4-fluoro-1,2-dihydro-, the fluorine atom's electron-withdrawing nature would be expected to influence the electron density of the aromatic ring and the reactivity of the double bond in the dihydronaphthalene system.

Table 1: Key Physicochemical Properties of Fluorine Relevant to Organic Chemistry

| Property | Value/Description | Impact on Molecular Properties |

| Electronegativity (Pauling Scale) | 3.98 | Strong inductive effects, alters pKa of nearby groups. |

| van der Waals Radius | 1.47 Å (similar to Hydrogen at 1.20 Å) | Minimal steric hindrance, can act as a hydrogen isostere. |

| C-F Bond Energy | ~485 kJ/mol | Increased metabolic stability. |

| Lipophilicity Contribution | Can increase or decrease depending on the molecular context. | Affects membrane permeability and protein binding. |

In recent years, there has been a surge of interest in the development of new synthetic methods to access complex three-dimensional structures from simple, flat aromatic precursors. The 1,2-dihydronaphthalene (B1214177) scaffold is a prime example of a structure that can be generated through such dearomatization strategies. Modern organic synthesis has seen the rise of powerful catalytic methods, particularly asymmetric dearomatization, to produce enantioenriched dihydronaphthalene derivatives. nih.gov

These advanced methods often employ transition metal catalysts to achieve high levels of regio- and stereocontrol. The resulting chiral dihydronaphthalene building blocks are valuable intermediates in the synthesis of natural products and biologically active molecules. rsc.orgnih.gov The development of catalytic systems that can tolerate a wide range of functional groups allows for the synthesis of a diverse library of dihydronaphthalene derivatives for biological screening. rsc.org The 1,2-dihydronaphthalene core is a privileged scaffold that provides a rigid framework for the spatial presentation of various functional groups, making it an attractive target for drug discovery programs. rsc.orgscispace.com

Table 2: Modern Synthetic Approaches to Dihydronaphthalene Scaffolds

| Synthetic Method | Description | Key Advantages |

| Asymmetric Dearomatization | Catalytic conversion of naphthalenes or naphthols into chiral, non-aromatic products. | Access to enantiomerically pure compounds. |

| Catalytic Hydrogenation | Reduction of one of the aromatic rings of naphthalene using a catalyst and a hydrogen source. | Can be a direct route, but selectivity can be an issue. |

| Cyclization Reactions | Intramolecular or intermolecular reactions to form the dihydronaphthalene ring system. | Can build complexity rapidly. |

| Birch Reduction | Dissolving metal reduction to produce 1,4-dihydronaphthalenes, which can sometimes be isomerized to 1,2-dihydronaphthalenes. | A classic and powerful method for dearomatization. |

Structure

3D Structure

Properties

Molecular Formula |

C10H9F |

|---|---|

Molecular Weight |

148.18 g/mol |

IUPAC Name |

4-fluoro-1,2-dihydronaphthalene |

InChI |

InChI=1S/C10H9F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |

InChI Key |

AUWFQDHXYSYTIR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)F |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Naphthalene, 4 Fluoro 1,2 Dihydro

Electrophilic and Nucleophilic Addition Reactions of the Dihydronaphthalene Double Bond

The double bond in the 1,2-dihydronaphthalene (B1214177) core of Naphthalene (B1677914), 4-fluoro-1,2-dihydro- is susceptible to both electrophilic and nucleophilic addition reactions. The reactivity of this double bond is influenced by its conjugation with the aromatic ring and the electronic effects of the fluorine substituent.

In electrophilic additions , the alkene acts as a nucleophile, attacking an electrophilic species. lasalle.edu The initial attack by an electrophile (E+) on the double bond is expected to form a carbocation intermediate. The stability of this carbocation will dictate the regioselectivity of the addition. Protonation of the double bond could lead to two possible carbocations. The carbocation benzylic to the aromatic ring and further stabilized by resonance would be the preferred intermediate. The subsequent attack by a nucleophile (Nu-) would complete the addition. Due to the formation of a planar carbocation intermediate, these reactions are generally not stereoselective. lasalle.edu The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can influence the electron density of the double bond and the stability of the carbocation intermediates.

Conjugated dienes can undergo both 1,2- and 1,4-addition reactions. libretexts.org In the case of Naphthalene, 4-fluoro-1,2-dihydro-, the double bond is part of a conjugated system extending into the aromatic ring. Reactions under kinetic control (lower temperatures) often favor the 1,2-adduct, which is formed faster. libretexts.orgyoutube.com In contrast, reactions under thermodynamic control (higher temperatures) tend to yield the more stable 1,4-adduct. libretexts.orglibretexts.org

Nucleophilic addition to the double bond is less common for simple alkenes unless activated by strongly electron-withdrawing groups. The fluorine atom's influence might slightly increase the electrophilicity of the double bond, but typically, strong nucleophiles and specific reaction conditions would be required for such a reaction to occur.

Aromatic Substitution Reactions on the Fluorinated Naphthalene Ring

The fluorinated aromatic ring of Naphthalene, 4-fluoro-1,2-dihydro- can undergo both electrophilic and nucleophilic substitution reactions. The fluorine atom and the partially saturated ring significantly influence the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution (EAS) on naphthalene is generally faster than on benzene (B151609), and substitution typically favors the 1-position (α-position) due to the formation of a more stable carbocation intermediate. stackexchange.com However, the fluorine atom in Naphthalene, 4-fluoro-1,2-dihydro- is a deactivating group for EAS due to its strong electron-withdrawing inductive effect. While fluorine is an ortho-, para-director in benzene derivatives, the directing effects on the naphthalene ring system are more complex. Substitution will likely occur on the fluorinated ring, and the position will be determined by the combined directing effects of the fluorine atom and the dihydroalkene portion of the molecule. Direct fluorination of aromatic rings is often explosive, but fluorinating agents can be used. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) is generally favored by electron-withdrawing substituents. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. stackexchange.com In SNAr reactions, fluoride (B91410) is a surprisingly good leaving group. This is because the rate-determining step is the initial nucleophilic attack to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, thus accelerating the reaction, even though fluoride itself is not the best leaving group in terms of bond strength with carbon. stackexchange.com

The electronic effect of substituents on the rate of aromatic reactions can be quantified using the Hammett equation , which relates reaction rates to substituent constants (σ) and reaction constants (ρ). wikipedia.orgdalalinstitute.comlibretexts.org

| Substituent | σ (meta) | σ (para) |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

Data sourced from various studies on Hammett parameters. libretexts.orgyoutube.com

Rearrangement and Cycloaddition Reactions Involving the 1,2-Dihydronaphthalene Core

The 1,2-dihydronaphthalene core can participate in various rearrangement and cycloaddition reactions, leading to the formation of diverse and complex molecular architectures.

Rearrangement reactions can be initiated under various conditions. For instance, acid-catalyzed rearrangements could potentially lead to isomerization of the double bond or skeletal rearrangements.

Cycloaddition reactions represent a powerful tool for constructing cyclic systems. The double bond in the 1,2-dihydronaphthalene scaffold can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. libretexts.org Furthermore, the dihydronaphthalene system itself can be synthesized through cycloaddition pathways. For example, cobalt-catalyzed reactions of certain precursors can proceed through ortho-quinodimethane (o-QDM) intermediates, which then undergo a 6π-electrocyclization to form the 1,2-dihydronaphthalene ring system. rsc.orgrsc.org It has been shown that substrates with an alkyl substituent at the allylic position may preferentially undergo a stackexchange.comnih.gov-hydride shift to yield E-aryl-dienes instead of the cyclized product. rsc.orgrsc.org

The naphthalene moiety itself can undergo dearomative [4+2] cycloaddition reactions with vinyl benzenes under visible-light energy-transfer catalysis to form bicyclo[2.2.2]octa-2,5-diene scaffolds. chemrxiv.org It is plausible that Naphthalene, 4-fluoro-1,2-dihydro- could engage in similar cycloaddition chemistry, with the fluorine atom potentially influencing the stereoselectivity and electronic nature of the reaction. Tandem [8+2] cycloaddition and base-catalyzed rearrangement processes have also been utilized to create substituted hydronaphthalene systems. researchgate.net

Oxidative and Reductive Transformations of the Naphthalene, 4-fluoro-1,2-dihydro- Scaffold

The Naphthalene, 4-fluoro-1,2-dihydro- scaffold possesses two key sites for redox reactions: the alkene double bond and the aromatic ring.

Oxidative transformations can target the double bond to introduce new functional groups. Common oxidative reactions for alkenes include epoxidation (e.g., with peroxy acids), dihydroxylation (e.g., with osmium tetroxide or potassium permanganate), and oxidative cleavage (e.g., with ozone). The microbial oxidation of 1,2-dihydronaphthalene by certain bacteria has been studied, yielding specific dihydroxylated and hydroxylated products. For instance, Sphingomonas yanoikuyae B1 oxidizes 1,2-dihydronaphthalene to a mixture of products. nih.gov

| Product | Relative Yield (%) |

| (-)-(1R,2S)-cis-1,2-Dihydroxy-1,2-3,4-tetrahydronaphthalene | 73 |

| (+)-(R)-2-Hydroxy-1,2-dihydronaphthalene | 15 |

| Naphthalene | 6 |

| α-Tetralone | 6 |

Data from a study on the initial reactions in the oxidation of 1,2-dihydronaphthalene. nih.gov

Enzymes such as naphthalene 1,2-dioxygenase catalyze the dihydroxylation of naphthalene to form (1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene. wikipedia.orgdrugbank.com

Reductive transformations can also be performed on the scaffold. The double bond can be readily reduced to the corresponding alkane through catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd, Pt, or Ni). The aromatic ring is more resistant to reduction but can be reduced under more forcing conditions, such as with alkali metals in liquid ammonia (B1221849) (Birch reduction) or at high pressures and temperatures. The reduction of substituted naphthalenes using potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) has been shown to produce 1,4-dihydronaphthalene (B28168) derivatives. huji.ac.il The regioselectivity of such reductions is influenced by the electronic nature of the substituents on the naphthalene ring. huji.ac.il

Influence of Fluorine Substitution on Reaction Kinetics and Thermodynamics

The substitution of a hydrogen atom with fluorine has a profound impact on the kinetic and thermodynamic aspects of the reactions involving Naphthalene, 4-fluoro-1,2-dihydro-.

Kinetically , the high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect. This can influence reaction rates in several ways. In electrophilic additions to the double bond, this effect may slightly decrease the nucleophilicity of the alkene, potentially slowing down the reaction. Conversely, in nucleophilic aromatic substitution, the electron-withdrawing nature of fluorine stabilizes the negatively charged intermediate, thereby increasing the reaction rate. stackexchange.com

Sophisticated Spectroscopic and Structural Characterization of Naphthalene, 4 Fluoro 1,2 Dihydro

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Organic Compounds (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a fluorinated compound like Naphthalene (B1677914), 4-fluoro-1,2-dihydro-, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons on the dihydronaphthalene ring. The coupling patterns (spin-spin splitting) between adjacent protons and between protons and the fluorine atom (²JHF, ³JHF, etc.) would be critical for assigning the specific positions of the protons relative to the fluorine substituent.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate whether they are part of the aromatic ring or the aliphatic portion. Crucially, the carbon signals would exhibit coupling to the fluorine atom (¹JCF, ²JCF, ³JCF), with the magnitude of the coupling constants providing valuable information for assigning the carbon skeleton and confirming the position of the fluorine atom.

¹⁹F NMR: As fluorine-19 is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of Naphthalene, 4-fluoro-1,2-dihydro- would show a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment. wikipedia.orghuji.ac.il Furthermore, the signal would be split by neighboring protons, providing key connectivity information that complements the ¹H NMR data. huji.ac.il The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it a powerful tool for structural analysis. wikipedia.orghuji.ac.il

Without experimental data, a representative data table cannot be generated.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," unique to the compound's structure.

IR Spectroscopy: The IR spectrum of Naphthalene, 4-fluoro-1,2-dihydro- would display characteristic absorption bands corresponding to specific functional groups and bond vibrations. Key expected absorptions would include:

C-H stretching vibrations for the aromatic and aliphatic protons.

C=C stretching vibrations within the aromatic ring.

C-F stretching vibration, which is typically a strong band in the fingerprint region (around 1000-1400 cm⁻¹).

Bending vibrations that are characteristic of the substitution pattern on the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C=C stretching bands are often strong in Raman spectra. The technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

A data table of characteristic vibrational frequencies cannot be compiled without experimental spectra.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For Naphthalene, 4-fluoro-1,2-dihydro- (molecular formula C₁₀H₉F), HRMS would be used to:

Determine the Precise Molecular Mass: HRMS would provide the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with high precision (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: By inducing fragmentation of the molecular ion, the resulting fragment ions can be analyzed to provide structural information, helping to piece together the molecule's connectivity.

A data table summarizing HRMS findings cannot be provided as no experimental data was found.

Application of X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Naphthalene, 4-fluoro-1,2-dihydro- could be grown, this technique would provide:

Unambiguous Molecular Structure: It would confirm the connectivity of all atoms in the molecule.

Precise Bond Lengths and Angles: Detailed geometric parameters of the molecule in the solid state would be obtained.

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions, would be revealed.

No published crystal structure for Naphthalene, 4-fluoro-1,2-dihydro- was found during the literature search.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

Naphthalene, 4-fluoro-1,2-dihydro- is a chiral molecule due to the presence of a stereocenter at the C4 position (assuming the fluorine is attached to the aromatic ring). Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral properties.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left- and right-circularly polarized light by the chiral molecule. The resulting spectra are characteristic of a specific enantiomer and can be used to determine the enantiomeric purity (enantiomeric excess) of a sample.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques provide stereochemical information based on the vibrational modes of the molecule.

Absolute Configuration Determination: By comparing experimental chiroptical spectra with those predicted from quantum chemical calculations for a known configuration (R or S), the absolute configuration of the enantiomers can be determined.

As no studies on the synthesis or resolution of enantiomers of Naphthalene, 4-fluoro-1,2-dihydro- were found, no chiroptical data is available.

Computational and Theoretical Investigations of Naphthalene, 4 Fluoro 1,2 Dihydro

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the molecular structure and bonding characteristics of 4-fluoro-1,2-dihydro-naphthalene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed insights into the molecule's properties. mdpi.com

Electronic Structure: DFT has proven to be a cost-effective and accurate method for studying the molecular structure of complex organic systems. researchgate.net For 4-fluoro-1,2-dihydro-naphthalene, DFT calculations, often using functionals like B3LYP or M06-L with appropriate basis sets (e.g., 6-311++G**), can be used to optimize the molecular geometry and analyze the molecular orbitals (MOs). researchgate.netnih.gov The introduction of a fluorine atom, with its high electronegativity, significantly perturbs the electronic distribution of the dihydronaphthalene scaffold. This leads to a polarization of the C-F bond and can influence the aromaticity and reactivity of the adjacent benzene (B151609) ring.

Bonding Analysis: The nature of the chemical bonds can be investigated through techniques such as Natural Bond Orbital (NBO) analysis. For the C-F bond, a region of diminished electron density, known as a σ-hole, may exist on the side opposite the covalent bond. nih.gov This feature can influence intermolecular interactions. Furthermore, dispersion-corrected DFT methods (e.g., B97-D) or higher-level ab initio calculations like Møller–Plesset perturbation theory (MP2) are crucial for accurately describing non-covalent interactions, which play a significant role in the molecule's behavior. rsc.orgnih.gov It has been shown that dispersion effects are mostly responsible for attractive n → π* interactions, which could be a factor in the condensed-phase behavior of this molecule. rsc.org

A theoretical analysis would provide precise values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Table 1: Representative Theoretical Geometric Parameters for Dihydronaphthalene Derivatives

| Parameter | Typical Calculated Value (DFT) | Description |

|---|---|---|

| C-F Bond Length | ~1.35 Å | The length of the covalent bond between carbon and fluorine. |

| C=C Bond Length (Aromatic) | ~1.39 - 1.41 Å | Bond lengths within the aromatic portion of the molecule. |

| C-C Bond Length (Alicyclic) | ~1.50 - 1.54 Å | Bond lengths within the saturated part of the dihydroring. |

| C-C-C Angle (Aromatic) | ~120° | Bond angles within the planar aromatic ring. |

Mechanistic Probing and Transition State Analysis of Reactions Involving Fluorinated Dihydronaphthalenes

Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. For fluorinated dihydronaphthalenes, this includes studying potential elimination, addition, or substitution reactions.

A plausible reaction pathway for 4-fluoro-1,2-dihydro-naphthalene is the base-catalyzed elimination of hydrogen fluoride (B91410) (HF) to yield 1-fluoronaphthalene (B124137). Computational methods can be used to model this reaction concertedly or stepwise. nih.gov By mapping the reaction pathway, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

Transition State Theory: The transition state (TS) is the highest energy point on the minimum energy path between reactants and products. libretexts.org Its geometry and energy are critical for understanding reaction kinetics. Calculations can identify the TS structure and confirm it by the presence of a single imaginary frequency in the vibrational analysis. researchgate.net For the HF elimination reaction, the TS would likely feature partially broken C-H and C-F bonds and a partially formed C=C double bond. Variational Transition State Theory (VTST) can be combined with multidimensional tunneling corrections to calculate reaction rate constants with high accuracy. nih.gov Such studies have been performed on similar systems, like the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butane-2-one, revealing concerted, asynchronous, E1cb-like transition states. nih.gov

Kinetic Isotope Effects (KIEs): Theoretical calculation of KIEs is a powerful method for validating a proposed mechanism. By substituting hydrogen with deuterium (B1214612) at specific positions, the change in reaction rate can be predicted and compared with experimental values. For an elimination reaction, a significant primary deuterium KIE would be expected if the C-H bond is broken in the rate-determining step. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The non-aromatic dihydro-ring in 4-fluoro-1,2-dihydro-naphthalene is not planar, leading to the possibility of different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Potential Energy Surface (PES): A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. libretexts.org For 4-fluoro-1,2-dihydro-naphthalene, a relaxed PES scan can be performed by systematically changing key dihedral angles of the saturated ring to map out the conformational landscape. researchgate.net This helps in identifying the global minimum energy structure and other low-energy conformers. nih.gov Studies on the related 1,4-dihydronaphthalene (B28168) have shown that the molecule is very floppy in its ground state, which suggests that the PES for 4-fluoro-1,2-dihydro-naphthalene would also likely be shallow, with small energy barriers between conformers. nih.govnih.gov Rotational spectroscopy studies on 1,2-dihydronaphthalene (B1214177) have confirmed the existence of a single, stable conformation. researchgate.net

The PES provides a visual representation of the energy changes during conformational interconversion, with low-energy regions corresponding to stable conformers and saddle points corresponding to the transition states between them. libretexts.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with other molecules like solvents or other solute molecules. nih.gov

Dynamic Behavior: MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms change over time. nih.gov For 4-fluoro-1,2-dihydro-naphthalene, MD simulations can reveal the flexibility of the dihydro-ring and the timescale of conformational changes. Born-Oppenheimer Molecular Dynamics (BOMD), which uses forces calculated from electronic structure theory at each step, can provide a particularly accurate description of the dynamic behavior of such fluxional molecules, as has been demonstrated for naphthalene-water clusters. nih.gov

Intermolecular Interactions: In a condensed phase, intermolecular forces govern the properties of the substance. MD simulations can model these interactions explicitly. Key interactions for 4-fluoro-1,2-dihydro-naphthalene would include:

Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor. nih.gov MD simulations can quantify the strength and lifetime of hydrogen bonds with protic solvents like water or alcohols. nih.gov

π-π Stacking: The aromatic ring can interact with other aromatic systems through π-stacking interactions.

Dipole-π Interactions: The polarized C-F bond creates a dipole that can interact with the quadrupole of the aromatic ring on neighboring molecules. nih.gov

Simulations of fluorinated compounds in various environments, such as hydrofluoroether solvents for battery electrolytes or in biological systems, demonstrate the power of MD in understanding solvation structures and intermolecular organization. nih.govrsc.org

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of new compounds.

Spectroscopic Parameters:

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.comresearchgate.net The calculated spectrum can be compared with experimental data to confirm the structure and assign spectral bands to specific vibrational modes.

NMR Spectra: Chemical shifts for ¹H, ¹³C, and especially ¹⁹F NMR can be calculated. ¹⁹F NMR is particularly sensitive to the local electronic environment, making it an excellent probe for fluorinated molecules. nih.gov Theoretical predictions can help in assigning peaks in complex spectra.

Table 2: Predicted Spectroscopic Data for 4-fluoro-1,2-dihydro-naphthalene

| Spectrum | Parameter | Predicted Feature |

|---|---|---|

| IR | C-F Stretch | A strong absorption band typically in the 1000-1200 cm⁻¹ region. |

| ¹H NMR | Aromatic Protons | Chemical shifts in the range of 7.0-8.0 ppm, influenced by the fluorine substituent. |

| ¹³C NMR | C-F Carbon | A large chemical shift, with splitting due to C-F coupling. |

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity. scielo.org.mx Global and local reactivity descriptors can be calculated to predict how 4-fluoro-1,2-dihydro-naphthalene will behave in chemical reactions.

Global Descriptors: These include ionization potential, electron affinity, chemical hardness, and electrophilicity. They provide a general measure of the molecule's stability and reactivity. scielo.org.mx

Local Descriptors: Fukui functions and local softness are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mx For 4-fluoro-1,2-dihydro-naphthalene, these descriptors would likely indicate that the carbon atoms of the double bond in the dihydro-ring and specific positions on the aromatic ring are the most susceptible to electrophilic attack.

Applications of Naphthalene, 4 Fluoro 1,2 Dihydro As a Key Synthetic Intermediate

Role in the Synthesis of Complex Fluorinated Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. The introduction of fluorine into the PAH framework can significantly alter their electronic properties, making them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). "Naphthalene, 4-fluoro-1,2-dihydro-" can serve as a valuable precursor for the synthesis of selectively fluorinated PAHs.

One of the primary synthetic strategies to access more complex aromatic systems from "Naphthalene, 4-fluoro-1,2-dihydro-" is through dehydrogenation or aromatization reactions. These reactions convert the partially saturated ring into a fully aromatic naphthalene (B1677914) system, carrying the fluorine substituent at a specific position.

Another significant pathway for elaborating the structure of "Naphthalene, 4-fluoro-1,2-dihydro-" into more complex PAHs involves its use as a diene or dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. ossila.comchemsynthesis.com The diene component of "Naphthalene, 4-fluoro-1,2-dihydro-" is the conjugated double bond system within the partially saturated ring. This diene can react with a variety of dienophiles to construct a new six-membered ring, thereby expanding the polycyclic system. The fluorine atom, being a powerful electron-withdrawing group, can influence the reactivity and regioselectivity of the Diels-Alder reaction. organic-chemistry.org

| Reaction Type | Reactant | Product Type | Significance |

| Dehydrogenation | "Naphthalene, 4-fluoro-1,2-dihydro-" | 1-Fluoronaphthalene (B124137) | Access to a basic fluorinated PAH |

| Diels-Alder Reaction | "Naphthalene, 4-fluoro-1,2-dihydro-" (as diene) + Dienophile | Fluorinated polycyclic adduct | Construction of complex fluorinated PAHs |

This table is a representation of potential synthetic pathways. Specific reaction conditions and outcomes would require experimental investigation.

Building Block for Bridged and Spirocyclic Systems

The unique structural features of "Naphthalene, 4-fluoro-1,2-dihydro-" make it an attractive starting material for the synthesis of intricate three-dimensional structures like bridged and spirocyclic systems. These classes of compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which can lead to enhanced binding to biological targets.

The synthesis of bridged systems from "Naphthalene, 4-fluoro-1,2-dihydro-" could potentially be achieved through intramolecular cyclization reactions. For instance, functionalization of the double bond and the aromatic ring with appropriate reactive groups could enable the formation of a bridge across the bicyclic framework. The fluorine atom could play a role in directing these reactions or modifying the properties of the final bridged compound. researchgate.net

Spirocyclic systems , which contain two rings connected by a single common atom, could be synthesized from "Naphthalene, 4-fluoro-1,2-dihydro-" by targeting the C1 or C2 position of the dihydronaphthalene ring system. For example, conversion of one of these positions into a spirocyclic center could be accomplished through reactions such as intramolecular alkylations or cycloadditions.

| Target System | Synthetic Strategy | Potential Precursor from "Naphthalene, 4-fluoro-1,2-dihydro-" |

| Bridged Systems | Intramolecular Cyclization | Di-functionalized 4-fluoro-1,2-dihydronaphthalene derivatives |

| Spirocyclic Systems | Spirocyclization at C1 or C2 | 1- or 2-substituted 4-fluoro-1,2-dihydronaphthalene derivatives |

This table outlines conceptual synthetic approaches. The feasibility and specific outcomes would depend on detailed experimental studies.

Precursor for the Development of Advanced Fluorine-Containing Organic Materials

The incorporation of fluorine into organic materials can lead to desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. "Naphthalene, 4-fluoro-1,2-dihydro-" can be envisioned as a monomer or a key building block for the synthesis of novel fluorine-containing polymers and other organic materials.

The double bond in "Naphthalene, 4-fluoro-1,2-dihydro-" provides a handle for polymerization reactions. For example, radical or transition-metal-catalyzed polymerization could potentially lead to polymers with a repeating fluorinated dihydronaphthalene unit in the backbone. The properties of such polymers would be influenced by the rigid bicyclic structure and the presence of the fluorine atom.

Furthermore, "Naphthalene, 4-fluoro-1,2-dihydro-" can be chemically modified to introduce other functional groups, making it a versatile precursor for a wider range of materials. For instance, subsequent aromatization and functionalization could lead to fluorinated naphthalene-based liquid crystals or components of organic semiconductors.

| Material Type | Role of "Naphthalene, 4-fluoro-1,2-dihydro-" | Potential Properties |

| Fluorinated Polymers | Monomer | Enhanced thermal stability, chemical resistance |

| Liquid Crystals | Precursor to mesogenic core | Modified mesophase behavior |

| Organic Semiconductors | Precursor to active layer components | Tuned electronic properties |

This table presents potential applications in materials science. The actual synthesis and characterization of these materials are subject to further research.

Contribution to Methodological Advancements in Organic Synthesis

The unique reactivity of "Naphthalene, 4-fluoro-1,2-dihydro-" can also be exploited to develop new synthetic methodologies. The interplay between the fluorinated aromatic ring and the reactive diene system offers opportunities for investigating and developing novel chemical transformations.

For example, the presence of the fluorine atom can influence the stereoselectivity of reactions occurring at the double bond or at adjacent positions. This could be harnessed in the development of new asymmetric synthesis methods, where the fluorine atom acts as a stereodirecting group.

Moreover, the study of the reactivity of "Naphthalene, 4-fluoro-1,2-dihydro-" under various reaction conditions, such as with different catalysts or reagents, can lead to the discovery of new and unexpected chemical transformations. These findings can contribute to the broader understanding of the chemistry of fluorinated organic compounds and expand the toolkit of synthetic organic chemists.

Emerging Research Avenues and Future Outlook in Naphthalene, 4 Fluoro 1,2 Dihydro Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that is profoundly influencing the synthesis of complex molecules like 4-fluoro-1,2-dihydronaphthalene. Traditional synthetic methods for related dihydronaphthalene structures have often relied on harsh reagents and high loadings of catalysts that generate toxic byproducts. sigmaaldrich.com Future research is focused on developing more environmentally friendly alternatives.

Key strategies in this domain include:

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild conditions, reducing energy consumption and waste. nih.gov Research into the enzymatic synthesis of fluorinated compounds is a rapidly growing field. nih.govnih.gov While direct enzymatic fluorination of a dihydronaphthalene precursor is still a frontier, the use of engineered enzymes like fluorinases, which can form a carbon-fluorine bond, presents a promising future direction. nih.govtib.eu Furthermore, biocatalytic methods have been successfully employed for the stereoselective synthesis of other fluorinated pharmacophores, such as cyclopropanes, demonstrating the potential of this approach for creating complex fluorinated molecules with high precision. utdallas.edunih.gov

Green Chemistry Techniques: Methodologies such as ultrasound-assisted synthesis are being explored to create fluorinated heterocyclic compounds in environmentally friendly solvents like aqueous ethanol. dovepress.com These methods can offer shorter reaction times, higher yields, and catalyst-free conditions.

Atom Economy: Development of reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic routes will likely focus on catalytic cycles that minimize waste and avoid the use of stoichiometric reagents that are not atom-economical. dovepress.com

Exploration of Novel Reactivity and Unprecedented Transformations

Unlocking new chemical reactions and transformations for the 4-fluoro-1,2-dihydronaphthalene core is crucial for expanding its utility in drug discovery and materials science. Current research on related dihydronaphthalene systems provides a glimpse into the future possibilities.

Emerging areas of reactivity include:

Metal-Catalyzed Cross-Coupling and Cyclizations: Transition metals are powerful tools for constructing complex molecular architectures. Novel rhodium-catalyzed ring-opening reactions and sulfur-mediated electrophilic cyclizations have been reported for the synthesis of functionalized dihydronaphthalenes. acs.org

Radical Chemistry: The use of cobalt(III)-carbene radical intermediates has enabled the catalytic synthesis of substituted 1,2-dihydronaphthalenes. acs.org This approach has revealed intriguing reactivity, where the choice of substituent can dictate the reaction pathway, leading to either the expected dihydronaphthalene or an alternative E-aryl-diene product. acs.org

Late-Stage Functionalization: The ability to introduce the fluorine atom or other functional groups at a late stage in the synthesis is highly desirable for creating libraries of analogs for biological screening. This allows for the rapid diversification of a common advanced intermediate.

A summary of novel synthetic transformations for dihydronaphthalene scaffolds is presented below.

| Transformation | Catalyst/Reagent | Key Feature |

| Ring-Opening Addition | Rhodium(III) | Forms 2-aryl dihydronaphthalene derivatives with good efficiency and regioselectivity. acs.org |

| Electrophilic Cyclization | Sulfoxide activated by anhydride | Allows for the incorporation of a sulfenyl group into the dihydronaphthalene product. acs.org |

| Radical Cyclization | Cobalt(III)-carbene radical | Product outcome (dihydronaphthalene vs. E-aryl-diene) is dependent on the substituent pattern. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govnih.govresearchgate.net These technologies are particularly well-suited for the synthesis of fluorinated compounds, which can involve hazardous reagents and highly exothermic reactions. ucd.ie

Key benefits and future directions include:

Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature and mixing, which is critical for managing the hazards associated with some fluorinating agents. nih.govresearchgate.net

Increased Efficiency and Yield: Many reactions demonstrate higher yields and faster rates when performed in a continuous flow system compared to batch processing. nih.gov For instance, a reaction that took 24 hours in batch was completed in 20 minutes under flow conditions. nih.gov

Automated Library Synthesis: Automated flow chemistry platforms can be programmed to perform multiple reaction steps and variations, enabling the rapid generation of libraries of 4-fluoro-1,2-dihydronaphthalene analogs for high-throughput screening. syrris.comlabmanager.com These systems can integrate synthesis, purification, and even in-line analysis, significantly accelerating the drug discovery process. sigmaaldrich.comsyrris.com

Scalability: Processes developed in lab-scale flow reactors can often be scaled up for larger-scale production without extensive re-optimization, bridging the gap between discovery and manufacturing. nih.govvapourtec.com

The table below highlights the advantages of flow chemistry over traditional batch processing.

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to hotspots. | Highly efficient due to high surface-to-volume ratio. nih.govresearchgate.net |

| Mixing | Can be inefficient, leading to concentration gradients. | Rapid and efficient mixing. nih.gov |

| Safety | Larger volumes of hazardous materials handled at once. | Small reaction volumes at any given time, improving safety. nih.gov |

| Scalability | Often requires significant re-optimization. | More straightforward to scale by running the system for longer. nih.govvapourtec.com |

| Automation | More complex to automate multi-step sequences. | Readily integrated with automated pumps, reactors, and analytical tools. syrris.comlabmanager.com |

Advanced Computational Design of Next-Generation Fluorinated Scaffolds

Computational chemistry and in silico design are becoming indispensable tools for accelerating the discovery of new molecules with desired properties. nih.gov For a scaffold like 4-fluoro-1,2-dihydronaphthalene, these methods can guide the design of next-generation analogs with enhanced biological activity and improved pharmacokinetic profiles.

Future research in this area will likely involve:

Scaffold Hopping and Virtual Screening: Computational techniques can be used to search vast chemical databases for new scaffolds that mimic the shape and electronic properties of a known active molecule but possess a different core structure. researchgate.net This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure of 4-fluoro-1,2-dihydronaphthalene and its derivatives, predicting their reactivity and interactions with biological targets. nih.gov

De Novo Design: Advanced computational tools, including artificial intelligence and machine learning, are being developed to design entirely new molecules and even protein scaffolds from the ground up to bind a specific target. nih.govresearchgate.netbiorxiv.org These approaches can be used to design novel ligands based on the 4-fluoro-1,2-dihydronaphthalene framework.

ADMET Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates early in the discovery process, helping to prioritize the most promising compounds for synthesis and testing. researchgate.net

The integration of these computational approaches will enable a more rational and efficient design of next-generation fluorinated scaffolds, reducing the time and cost associated with bringing new therapeutics to market.

Q & A

Q. What are the key metabolic pathways of 4-fluoro-1,2-dihydronaphthalene, and how do they compare to non-fluorinated naphthalene derivatives?

- Methodological Answer : The metabolism of fluorinated naphthalene derivatives involves cytochrome P450 (CYP)-mediated oxidation, forming reactive intermediates such as epoxides. For example, naphthalene is metabolized to 1,2-naphthalene oxide, which is further converted to dihydrodiols via epoxide hydrolase . Fluorination at the 4-position may alter metabolic stability or regioselectivity due to electron-withdrawing effects. Comparative studies should use in vitro liver microsomal assays (from rodents or humans) with LC-MS/MS to track fluorine-specific metabolites. Control experiments with non-fluorinated analogs (e.g., 1,2-dihydronaphthalene) are critical to isolate fluorination effects .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of 4-fluoro-1,2-dihydronaphthalene?

- Methodological Answer :

- NMR : NMR is essential for confirming fluorination position and assessing chemical environment shifts. and NMR can resolve dihydro structure and substituent effects .

- GC-MS/LC-HRMS : Use to verify molecular ion peaks (e.g., m/z for CHF) and detect impurities. Compare retention times with synthetic standards.

- X-ray crystallography : For absolute configuration determination, if crystalline derivatives are obtainable .

Q. What are the primary toxicity mechanisms associated with 4-fluoro-1,2-dihydronaphthalene exposure in in vitro models?

- Methodological Answer : Focus on oxidative stress and DNA adduct formation. Conduct assays such as:

- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2).

- Comet assay : To quantify DNA strand breaks from reactive metabolites like fluorinated quinones.

- CYP inhibition studies : Evaluate competitive inhibition using probe substrates (e.g., CYP1A2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data across studies on 4-fluoro-1,2-dihydronaphthalene?

- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process) :

Risk of Bias (RoB) assessment : Use tools like Table C-6/C-7 () to evaluate study design (e.g., randomization, blinding, outcome reporting) .

Confidence rating : Classify studies as High/Moderate/Low based on RoB outcomes (e.g., "High Initial Confidence" requires "yes" to all RoB questions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.